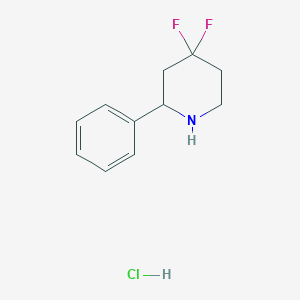

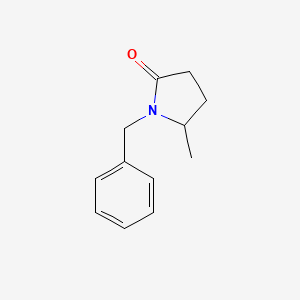

![molecular formula C12H15N3O4S B2780693 N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-24-6](/img/structure/B2780693.png)

N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . For example, one study provides the 1H-NMR and 13C-NMR data for a similar compound .Scientific Research Applications

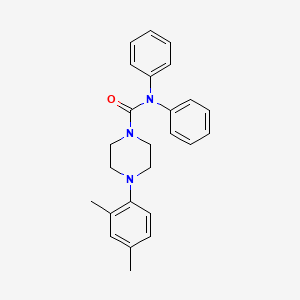

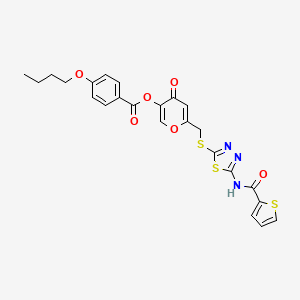

Synthesis of Novel Heterocyclic Compounds

One study discusses the synthesis of novel compounds derived from visnaginone and khellinone, which are used as an initiative to prepare various new heterocyclic compounds. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential therapeutic applications. The compounds demonstrated significant inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug, in terms of analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

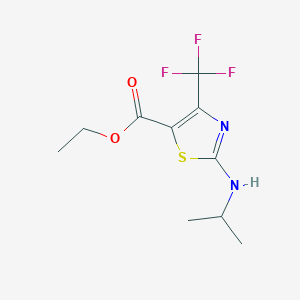

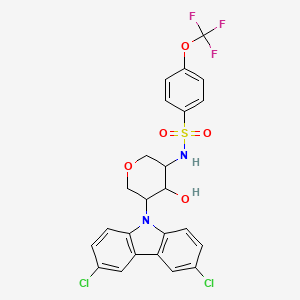

Potential Anti-inflammatory Applications

Another study introduces a modified method for synthesizing 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one, predicting their anti-inflammatory activity. Preliminary in silico methods allowed for the identification of compounds with promising biological activity profiles, notably a compound containing a 2-hydroxyphenyl fragment, suggesting further research into their biological activity spectrum (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

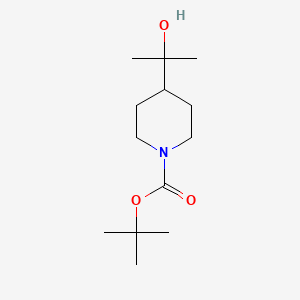

Designing Anticancer Agents

Research into functionalized amino acid derivatives has yielded compounds with in vitro cytotoxicity against human cancer cell lines, indicating their potential as frameworks for designing new anticancer agents. Some compounds exhibited interesting cytotoxicity in ovarian cancer, presenting a foundation for future anticancer drug development (Kumar et al., 2009).

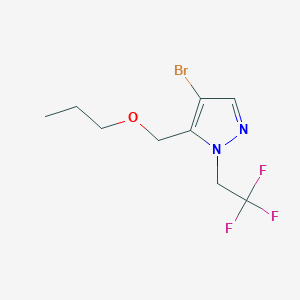

Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids highlights the preparation of compounds with significant antibacterial and antifungal activities. The method outlined provides a straightforward approach to generating compounds with potential applications in combating microbial infections (Shastri & Post, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, have been found to inhibit key enzymes likeCyclin-Dependent Kinase Inhibitors (CDKIs) and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in cell proliferation and survival, making them attractive targets for cancer therapy .

Mode of Action

Similar compounds have been found to inhibit their targets by competing with atp for binding sites, thereby disrupting the normal functioning of these enzymes . This results in the suppression of cell proliferation and survival pathways, potentially leading to cell death .

properties

IUPAC Name |

N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-6(16)5-13-9(17)8-4-7-10(18)14(2)12(19)15(3)11(7)20-8/h4,6,16H,5H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXOOAMTYJFZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(S1)N(C(=O)N(C2=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)

![2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2780623.png)

![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2780633.png)